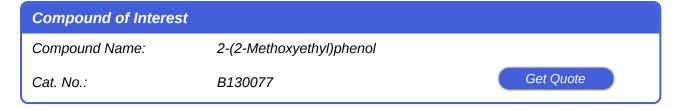


Spectroscopic Profile of 2-(2-Methoxyethyl)phenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2-(2-Methoxyethyl)phenol**, a key intermediate in organic synthesis. Due to the limited availability of experimentally verified public data for this specific compound, this document combines information from commercial suppliers with established principles of spectroscopic analysis for related phenolic compounds. This guide is intended to serve as a reference for the identification and characterization of **2-(2-Methoxyethyl)phenol**.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **2-(2-Methoxyethyl)phenol**. It is important to note that while some data is reported from chemical suppliers, a complete, publicly available, experimentally verified dataset has not been identified. The data presented should be used as a guideline for analysis.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)



¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Aromatic Protons	6.8 - 7.2	m	4H	Ar-H
Methylene Protons	~3.7	t	2H	Ar-CH2-CH2-O
Methylene Protons	~2.9	t	2H	Ar-CH2-CH2-O
Methoxyl Protons	~3.3	S	3H	O-CH₃
Phenolic Proton	Variable	br s	1H	Ar-OH

¹³ C NMR	Chemical Shift (δ) ppm	Assignment
Aromatic Carbons	110 - 160	C-Ar
Methylene Carbon	~70	Ar-CH2-CH2-O
Methylene Carbon	~35	Ar-CH2-CH2-O
Methoxyl Carbon	~59	О-СН3

Note: The chemical shifts for NMR data are based on typical values for similar structures and general predictions. Actual experimental values may vary based on solvent and other conditions.

Table 2: Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group	Reference
~3400	Broad	O-H Stretch	Phenolic Hydroxyl	[1]
3100-3000	Medium	C-H Stretch	Aromatic	General
3000-2850	Medium	C-H Stretch	Aliphatic (CH ₂ , CH ₃)	General
~1250	Strong	C-O-C Asymmetric Stretch	Ether	[1]
1600-1450	Medium-Strong	C=C Stretch	Aromatic Ring	General

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity	lon	Fragmentation	Reference
153	Major	[M+H] ⁺	Protonated Molecular Ion	[1]
152	Major	[M] ⁺	Molecular Ion	Predicted
107	Significant	[M - C₂H₅O]+	Loss of the methoxyethyl radical	[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize **2-(2-Methoxyethyl)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:



- Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Methoxyethyl)phenol in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the phenolic hydroxyl proton.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - The spectral width should encompass the expected range of chemical shifts (typically 0-12 ppm).
 - For signal averaging, 8-16 scans are usually sufficient.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.
 - The spectral width should cover the expected range (typically 0-200 ppm).
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.



• Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid at room temperature, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This method requires minimal sample preparation.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.



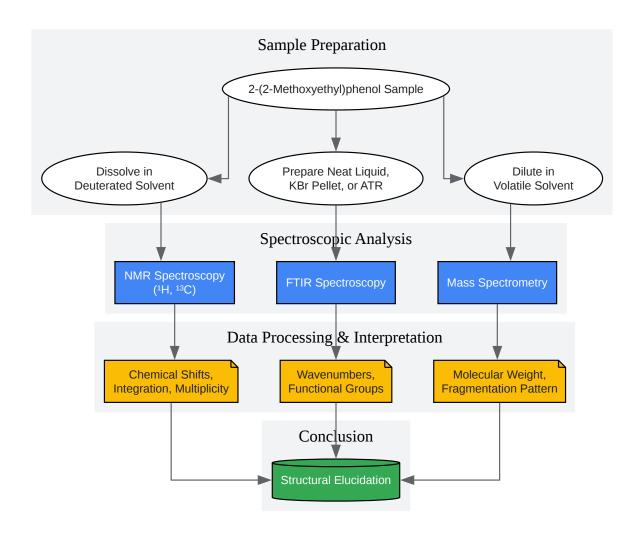
Methodology:

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
 Common techniques for small organic molecules include:
 - Gas Chromatography-Mass Spectrometry (GC-MS): The sample is vaporized and separated on a GC column before entering the mass spectrometer.
 - Direct Infusion: The sample is introduced directly into the ion source via a syringe pump.
- Ionization:
 - Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.
 - Electrospray Ionization (ESI): A soft ionization technique where the sample solution is sprayed through a charged capillary, producing protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions with minimal fragmentation.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight, and the fragmentation pattern gives structural information.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the general structure of **2-(2-Methoxyethyl)phenol**.





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Caption: General workflow for the spectroscopic analysis of **2-(2-Methoxyethyl)phenol**.

Caption: Chemical structure of **2-(2-Methoxyethyl)phenol**.

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References

- 1. 2-(2-Methoxyethyl)phenol | 330976-39-1 | Benchchem [benchchem.com]
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